molecular formula C14H19NO B15068343 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde

Cat. No.: B15068343
M. Wt: 217.31 g/mol
InChI Key: LUDLNAJVBGCJNI-UHFFFAOYSA-N
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Description

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a tetrahydroquinoline core, a privileged scaffold recognized for its diverse biological activities . The molecule is functionalized with an isobutyl group at the nitrogen position and an aldehyde group at the 2-position, which serves as a versatile synthetic handle for further derivatization and the creation of compound libraries for structure-activity relationship (SAR) studies. The tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) scaffolds are present in a wide range of natural products and synthetic compounds with demonstrated pharmacological profiles, including anti-infective, anti-cancer, and anti-inflammatory activities . Researchers can utilize the aldehyde moiety of this compound in various reactions, such as the Pictet-Spengler condensation, a classic method for constructing complex polycyclic alkaloid-like structures . This makes it a valuable building block for the synthesis of novel molecules aimed at exploring new chemical space for drug discovery. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-2-carbaldehyde

InChI

InChI=1S/C14H19NO/c1-11(2)9-15-13(10-16)8-7-12-5-3-4-6-14(12)15/h3-6,10-11,13H,7-9H2,1-2H3

InChI Key

LUDLNAJVBGCJNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(CCC2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through multicomponent reactions involving tetrahydroisoquinolines. These reactions often involve the use of catalytic systems and specific reaction conditions to achieve the desired product . For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored for the synthesis of C(1)-substituted tetrahydroisoquinolines .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using efficient and recyclable catalysts. These methods aim to improve atom economy, selectivity, and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context . For example, it may interact with enzymes or receptors to modulate their activity and produce a desired therapeutic effect .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations at the 1-Position

The 1-position of the tetrahydroquinoline scaffold is critical for modulating steric and electronic properties. Below is a comparison of key analogs:

Compound Name Substituent (1-Position) CAS Number Molecular Formula Molecular Weight (g/mol) Key References
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde Isobutyl 1518325-67-1 C₁₅H₁₉NO 229.32
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-2-carbaldehyde Cyclopropylmethyl 1708401-19-7 C₁₅H₁₇NO 227.30
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde Ethyl 1707583-11-6 C₁₂H₁₅NO 189.25
1,2,3,4-Tetrahydro-2-(phenylmethyl)-isoquinoline Phenylmethyl 13605-95-3 C₁₆H₁₇N 223.31

Key Observations :

  • Cyclopropylmethyl : Introduces ring strain, which may increase reactivity or alter binding interactions in biological systems .
  • Ethyl : Smaller substituent, reducing steric hindrance and possibly increasing metabolic stability .
  • Phenylmethyl (benzyl): Adds aromaticity, influencing π-π stacking interactions in receptor binding .
Functional Group Variations at the 2-Position

The 2-carbaldehyde group distinguishes these compounds from other tetrahydroquinoline derivatives. For example:

  • 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS 959235-79-1): Features a nitro group at the 7-position instead of a 2-carbaldehyde, which may confer enhanced electron-withdrawing effects and alter redox properties .

Physicochemical Properties and Reactivity

  • Stability: Aldehydes are prone to oxidation; however, the tetrahydroquinoline core may stabilize the formyl group through conjugation effects.
  • Reactivity : The 2-carbaldehyde group enables nucleophilic additions (e.g., formation of Schiff bases) and participation in cyclization reactions, as seen in the synthesis of spiroheterocycles .

Biological Activity

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a member of the tetrahydroquinoline class of compounds, characterized by its unique bicyclic structure and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N. The presence of the isobutyl group and the aldehyde functional group contributes to its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, which are crucial for its biological activity.

Antiviral Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant antiviral properties. For instance, a study evaluated two novel quinoline derivatives against the dengue virus serotype 2 (DENV2). The isobutyl derivative showed an IC50 value of 0.49 µM and a selectivity index (SI) of 39.5, indicating potent antiviral activity without significant cytotoxicity . These findings suggest that similar compounds could be explored for their effectiveness against other viral pathogens.

Antimicrobial Activity

The compound has also been tested for its antibacterial properties. In vitro studies reported that certain tetrahydroquinoline derivatives exhibited inhibition zones comparable to standard antibiotics against various bacterial strains including Pseudomonas aeruginosa and Klebsiella pneumonia. This suggests a promising potential for development into antimicrobial agents.

Anticancer Activity

The structural framework of tetrahydroquinolines is associated with anticancer activity. Research indicates that modifications to the tetrahydroquinoline structure can enhance its efficacy against cancer cell lines. For instance, compounds derived from this scaffold have shown inhibition in tumor cell proliferation through various mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. Variations in functional groups significantly influence their pharmacological profiles. For example:

Compound NameMolecular FormulaUnique FeaturesIC50 (µM)
1-Isobutyl-1,2,3,4-tetrahydroquinolineC13H19NLacks aldehyde groupN/A
1-Methyl-1,2,3,4-tetrahydroquinolineC11H15NContains methyl instead of isobutylN/A
1-Isopropyl-1,2,3,4-tetrahydroquinolineC13H19NFeatures isopropyl groupN/A
N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamideC14H20N2OContains carboxamide groupN/A

The table illustrates how different substituents can alter the biological activity and pharmacological applications of these compounds.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of tetrahydroquinoline derivatives:

  • Antiviral Mechanism : A study on a related compound demonstrated that it acts at an early stage in the viral lifecycle by reducing intracellular production of viral proteins .
  • Antibacterial Efficacy : Another investigation highlighted the antibacterial activity against multidrug-resistant strains where the compound exhibited significant inhibition comparable to established antibiotics .
  • Anticancer Potential : Research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptosis-related proteins .

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